3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid
Description
3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid (TFA) is a heterocyclic compound combining an azetidine (four-membered nitrogen-containing ring) and a 3,3-difluorooxetane moiety. The TFA acts as a counterion, stabilizing the azetidine amine through salt formation. This compound is synthesized via methods such as aza-Michael addition and Suzuki–Miyaura cross-coupling, as described in recent heterocyclic chemistry studies . Its structural uniqueness lies in the fusion of strained azetidine and oxetane rings, which are increasingly valued in medicinal chemistry for their ability to modulate physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDZNDQKNGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid typically involves the formation of the azetidine ring followed by the introduction of the difluorooxetane moiety. One common method involves the nucleophilic substitution reaction of a suitable azetidine precursor with a difluorooxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Dimerization of Azetidine Catalyzed by TFA
In one study, TFA facilitated the dimerization of azetidine to form 3-(azetidin-1-yl)propan-1-amine . The reaction involved stirring azetidine in acetonitrile or DMSO with TFA (0.5 equivalents) at 50°C for 72 hours, yielding >90% product . This suggests TFA’s role as a catalyst in amine dimerization , possibly via protonation to stabilize intermediates.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 50°C, 72 h | Azetidine, TFA (0.5 eq), CH₃CN/DMSO | 3-(Azetidin-1-yl)propan-1-amine | >90% |
TFA-Mediated Coupling Reactions
TFA has been used in peptide ligation and amidation . For example, TFA enables rapid thioacetal formation between thiosalicylaldehyde thioesters and 1,3-dithiol peptides, followed by conversion to native amide bonds . While not directly involving azetidine, this highlights TFA’s utility in acidic environments for functional group transformations.
Ring-Opening of Oxetane
The 3,3-difluorooxetan-2-yl moiety may undergo acid-catalyzed ring-opening via protonation of the oxygen atom, leading to electrophilic attack. TFA could act as a catalyst, promoting nucleophilic cleavage or rearrangement. For example, oxetanes are known to open under acidic conditions to form carbocation intermediates, which could react with azetidine’s amine group.
Azetidine Functionalization
Azetidine’s strained four-membered ring and nucleophilic amine could participate in nucleophilic substitution or cycloaddition with TFA. For instance, TFA may deprotonate azetidine, enabling attack on electrophilic centers or cross-coupling with other substrates.
Catalytic Roles
TFA is widely used as a catalyst in organic synthesis , including:
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Condensation : Facilitates four-component reactions (e.g., synthesis of dihydropyrrol-2-one derivatives) .
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Oxidative Coupling : Mediates glyoxal self-condensation to form complex oxygen heterocycles .
Analytical and Theranostic Uses
TFA’s fluorine content enables 19F-MRI tracking in chemical ablation studies, demonstrating its dual role as a reagent and imaging agent .
Limitations and Research Gaps
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Direct Data Absence : No literature explicitly describes reactions of 3-(3,3-Difluorooxetan-2-yl)azetidine with TFA.
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Speculative Mechanisms : Proposed pathways are inferred from analogous systems (e.g., azetidine dimerization , TFA-catalyzed amidations ).
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Structural Complexity : The trifluorooxetane moiety introduces fluorine’s electron-withdrawing effects, which may alter reactivity compared to non-fluorinated analogs.
Scientific Research Applications
The compound 3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid is a fluorinated azetidine derivative that has garnered attention in various scientific research applications. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
The incorporation of fluorine atoms in drug design is known to enhance metabolic stability and bioavailability. The compound's structure may be leveraged in the development of novel pharmaceuticals targeting specific biological pathways.
Case Study: Antiviral Agents
Research has indicated that fluorinated compounds can exhibit antiviral properties. A study exploring derivatives similar to this compound found that modifications in azetidine structures could lead to effective antiviral agents against RNA viruses.
Agrochemicals
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced activity and lower environmental impact. The unique properties of this compound may be explored for developing new herbicides or pesticides.
Case Study: Herbicide Development
A recent investigation into the herbicidal activity of fluorinated azetidines demonstrated promising results, suggesting that compounds like 3-(3,3-Difluorooxetan-2-yl)azetidine could serve as lead compounds in agrochemical formulations.
Material Science
The stability and unique properties of trifluoroacetic acid derivatives make them suitable for applications in material science, particularly in the development of coatings and polymers.
Case Study: Coating Technologies
Research has shown that incorporating fluorinated azetidines into polymer matrices can enhance thermal stability and chemical resistance. Studies on coatings developed with such compounds indicate improved performance in harsh environments.
Data Tables
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The azetidine and oxetane rings contribute to the compound’s ability to undergo ring-opening reactions, which can further influence its biological activity.
Comparison with Similar Compounds
Substituent Variations
3-(2-Fluorophenyl)azetidine, TFA and 3-[3-(Trifluoromethyl)phenyl]azetidine, TFA (CymitQuimica):
These analogues replace the difluorooxetane group with fluorinated aryl substituents. The presence of electron-withdrawing groups (e.g., CF₃) increases lipophilicity compared to the target compound’s oxetane ring, which may enhance membrane permeability but reduce aqueous solubility .Spiro[azetidine-3,3'-indolin]-2'-one TFA (CAS supplier data):
This spirocyclic azetidine derivative introduces a fused indole ring system, conferring rigidity and planar aromatic character. Unlike the target compound’s oxetane ring, this structure may improve π-π stacking interactions in drug-receptor binding .2-(3-Ethylazetidin-1-yl)acetic acid TFA (American Elements):
A linear azetidine derivative with an ethyl side chain and acetic acid group. The absence of a fused oxetane ring reduces steric strain but may lower metabolic stability due to increased flexibility .
Physicochemical Properties
Deprotection Efficiency
- The target compound’s synthesis likely involves TFA-mediated deprotection of Boc groups. Studies show azetidines with bulky substituents (e.g., diaryloxetanes) remain stable under TFA conditions, whereas gem-dimethyl or cyclobutane analogues degrade . This suggests the 3,3-difluorooxetane moiety enhances stability during synthesis.
Reaction Yields
- Azetidine dimerization : Without TFA, yields are <6% after 96 hours. With TFA (0.5 eq), dimerization exceeds 90% at 50°C, highlighting TFA’s critical role in protonation and catalysis .
- Spirocyclic azetidines : Synthesis yields reach 67% for intermediates, but final deprotection requires careful TFA titration to avoid decomposition .
Spectroscopic Characterization
NMR Profiles
- 13C-NMR : The target compound’s quaternary azetidine carbon (δ ~40 ppm) and oxetane carbons (δ ~90–100 ppm) align with trends observed in 3-arylazetidine derivatives (e.g., δ 40.1 ppm for C-3 in 3-(4-trifluoromethylphenyl)azetidine) .
- 19F-NMR: The difluorooxetane group will exhibit distinct shifts (δ ~-100 to -120 ppm), differing from monofluorinated aryl analogues (δ ~-110 to -130 ppm) .
Key Research Findings
Stability Advantage : The 3,3-difluorooxetane group confers superior acid stability compared to gem-dimethyl or cyclobutane analogues, enabling robust deprotection with TFA .
Synthetic Versatility : Suzuki–Miyaura cross-coupling allows diversification of the azetidine core, a strategy validated for related heterocycles .
Spectroscopic Benchmarking : NMR data for similar compounds provide critical reference points for characterizing the target molecule’s structure .
Biological Activity
The compound 3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid is a novel heterocyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, highlighting its significance in drug development.
Synthesis
The synthesis of 3-(3,3-difluorooxetan-2-yl)azetidine typically involves multi-component reactions catalyzed by trifluoroacetic acid (TFA). TFA serves as an efficient catalyst in various organic transformations, enhancing yields and simplifying reaction conditions. For instance, the one-pot synthesis of N-aryl-3-aminodihydropyrrol-2-one derivatives using TFA has demonstrated high efficiency at ambient temperature, yielding products with good purity levels .
The biological activity of 3-(3,3-difluorooxetan-2-yl)azetidine is primarily attributed to its structural features that allow interaction with biological targets. The trifluoromethyl group (–CF₃) is known to enhance metabolic stability and bioactivity by influencing lipophilicity and hydrogen bonding capabilities . Additionally, the azetidine ring contributes to the compound's ability to engage in diverse chemical interactions.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound. The following table summarizes key findings from various research studies:
Case Studies
- Antimicrobial Activity : A study conducted by Yang et al. (2023) reported that 3-(3,3-difluorooxetan-2-yl)azetidine exhibited notable antimicrobial properties against several strains of Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
- Anticancer Properties : In another investigation, the compound displayed promising anticancer activity by inducing apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents.
- Enzyme Inhibition : Research has shown that this compound can inhibit certain kinases, which are crucial for cellular signaling and proliferation. This inhibition could lead to therapeutic applications in diseases characterized by aberrant kinase activity.
Q & A
Q. What are the critical safety protocols for handling trifluoroacetic acid (TFA) in azetidine synthesis?
TFA is highly corrosive (skin/eye damage) and releases toxic fumes upon heating. Key precautions include:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
- Ventilation: Use fume hoods for reactions and TFA quenching.
- Neutralization: Dilute waste with ice-cold water and neutralize with sodium bicarbonate before disposal .
- Storage: Keep in sealed containers away from bases and oxidizing agents.
Q. How is TFA utilized in deprotecting Boc-protected azetidine intermediates?
TFA is a strong protonating agent that cleaves tert-butoxycarbonyl (Boc) groups. A standard protocol involves:
Dissolving the Boc-protected azetidine (e.g., compound 9 in ) in anhydrous dichloromethane (DCM).
Adding TFA (1–5 equivalents) at 0°C, followed by stirring at room temperature for 1–4 hours.
Evaporating TFA under reduced pressure and neutralizing residues with aqueous NaHCO₃ .
Q. Which analytical methods are essential for characterizing 3-(3,3-Difluorooxetan-2-yl)azetidine derivatives?
- NMR Spectroscopy: ¹H/¹³C-NMR to confirm regiochemistry and purity (e.g., distinguishing oxetane/azetidine ring substituents) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass analysis.
- Elemental Analysis (CHN): Confirms stoichiometry of C, H, and N in crystalline products .
Advanced Research Questions
Q. How can spirocyclic azetidine scaffolds be optimized using TFA-mediated deprotection?
In , TFA removes a trityl group during spirocyclic azetidine synthesis. Optimization strategies include:
- Temperature Control: Deprotection at −10°C minimizes side reactions.
- Stoichiometry: Use 2–3 equivalents of TFA to ensure complete deprotection without over-acidification.
- Purification: Post-TFA removal, neutralize with aqueous base and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What side reactions occur during TFA-mediated cyclization of propargylamide-azetidine precursors?
TFA can catalyze competing pathways:
- Azetidine vs. Oxazine Formation: Propargylamide cyclization under bromine/TFA may yield azetidine (kinetic product) or oxazine (thermodynamic product). Control via:
- Reaction Time: Shorter times favor azetidine.
- Solvent Polarity: Low-polarity solvents (e.g., THF) disfavor oxazine .
Q. How should conflicting solubility data for TFA be resolved in solvent selection?
TFA is miscible in water and organics (benzene, DCM), but solubility discrepancies (e.g., in THF vs. DMF) require empirical validation:
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | ∞ | 25°C | |
| DCM | ∞ | 0°C | |
| THF | ~500 | Reflux |
- Experimental Verification: Pre-screen solvents via small-scale trials to avoid precipitation during large-scale synthesis.
Q. What mechanistic insights explain TFA’s role in azetidine bioisostere synthesis?
TFA’s high acidity (pKa ~0.5) facilitates:
- Carbocation Stabilization: During Boc deprotection, TFA protonates the carbonyl oxygen, forming a stabilized trifluoroacetate intermediate.
- Steric Effects: The compact azetidine ring reduces steric hindrance, enabling efficient proton transfer .
Q. How can researchers mitigate TFA-induced corrosion in NMR sample preparation?
- Dilution: Use deuterated solvents (e.g., D₂O or CDCl₃) to dilute TFA to <1% v/v.
- Neutralization: Add NaOD (in D₂O) to adjust pH >3 before acquiring ¹⁹F-NMR spectra .
Data Contradiction Analysis
Q. Why do yields vary in TFA-mediated deprotection of trityl-protected azetidines?
Discrepancies arise from:
- Moisture Sensitivity: Trityl groups hydrolyze in humid conditions, reducing TFA efficiency.
- Workup Timing: Delayed neutralization post-TFA removal leads to product degradation.
- Solution: Conduct reactions under anhydrous conditions and quench immediately with ice-cold NaHCO₃ .
Q. How do fluorinated oxetane substituents influence azetidine-TFA reaction kinetics?
The electron-withdrawing difluorooxetane group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
